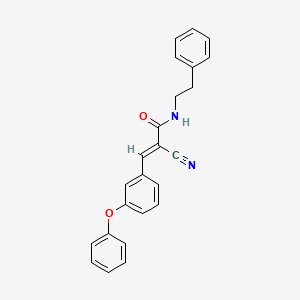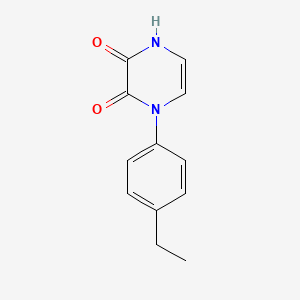
2-(3-Methoxyphenoxy)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methoxyphenoxy)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicine, pharmacology, and biochemistry. This compound is commonly referred to as MPEP, and it is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).
Mecanismo De Acción
MPEP acts as a selective antagonist of the 2-(3-Methoxyphenoxy)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone receptor, which is a G protein-coupled receptor that is involved in various physiological processes, including synaptic plasticity, learning, and memory. By blocking the 2-(3-Methoxyphenoxy)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone receptor, MPEP can modulate the activity of glutamate, a neurotransmitter that is involved in various neurological processes.
Biochemical and Physiological Effects:
MPEP has been shown to have various biochemical and physiological effects in animal models and in vitro studies. For example, MPEP has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. MPEP has also been shown to reduce drug-seeking behavior in animal models of drug addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MPEP in laboratory experiments is its high selectivity for the 2-(3-Methoxyphenoxy)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone receptor, which allows researchers to specifically target this receptor without affecting other receptors in the brain. However, one of the limitations of using MPEP is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research involving MPEP. One potential direction is to investigate the potential therapeutic applications of MPEP in the treatment of other neurological disorders, such as schizophrenia and depression. Another potential direction is to develop more effective formulations of MPEP that can improve its solubility and bioavailability in vivo. Additionally, further research is needed to fully understand the mechanisms of action of MPEP and its effects on various physiological processes.
Métodos De Síntesis
The synthesis of MPEP involves several steps, including the reaction of 3-methoxyphenol with 3-bromopropionyl chloride, followed by a reaction with 1-(2-methylpyrimidin-4-yl)piperazine. The final step involves the reaction of the intermediate product with 3-(2-methyl-1,3-thiazol-4-yl)propanoic acid, resulting in the formation of MPEP.
Aplicaciones Científicas De Investigación
MPEP has been extensively studied for its potential applications in various scientific research fields. In particular, it has been investigated for its role in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. MPEP has also been studied for its potential use in the treatment of drug addiction and anxiety disorders.
Propiedades
IUPAC Name |
2-(3-methoxyphenoxy)-1-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-14-20-9-8-18(21-14)26-17-7-4-10-22(12-17)19(23)13-25-16-6-3-5-15(11-16)24-2/h3,5-6,8-9,11,17H,4,7,10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMHEWKJUJYEOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)COC3=CC=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenoxy)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B2803809.png)
![Tert-butyl 4-[(2S,3R)-3-(prop-2-enoylamino)oxolan-2-yl]piperidine-1-carboxylate](/img/structure/B2803810.png)
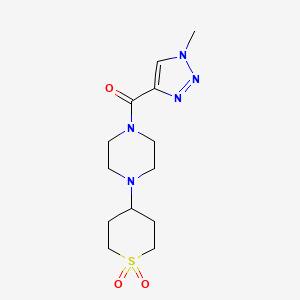
![1-((4-methoxyphenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide](/img/structure/B2803815.png)
![2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2803818.png)
![1-(4-methoxyphenyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2803819.png)

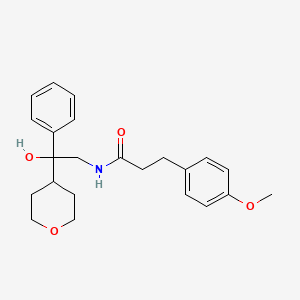

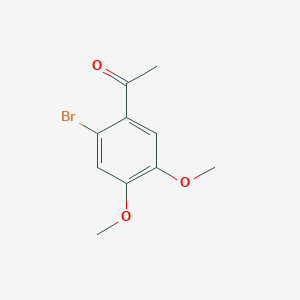
![N-(3-(methylcarbamoyl)thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2803828.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2803830.png)
